Carnosine, D-

Peptide Stability Carnosinase Resistance Pharmacokinetics

D-Carnosine (β-alanyl-D-histidine; CAS 5853-00-9) is the synthetic enantiomer of the naturally occurring dipeptide L-carnosine, differing solely in the stereochemistry of the histidine residue. This chiral inversion renders D-carnosine completely resistant to hydrolysis by serum carnosinases (CN1 and CN2), the primary metabolic clearance pathway that severely limits the therapeutic utility of L-carnosine in vivo.

Molecular Formula C9H14N4O3
Molecular Weight 226.23 g/mol
CAS No. 5853-00-9
Cat. No. B3054151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarnosine, D-
CAS5853-00-9
Molecular FormulaC9H14N4O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)CCN
InChIInChI=1S/C9H14N4O3/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)/t7-/m1/s1
InChIKeyCQOVPNPJLQNMDC-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Carnosine (CAS 5853-00-9): Non-Hydrolyzable Enantiomer for Metabolic Stability-Critical Research Applications


D-Carnosine (β-alanyl-D-histidine; CAS 5853-00-9) is the synthetic enantiomer of the naturally occurring dipeptide L-carnosine, differing solely in the stereochemistry of the histidine residue [1]. This chiral inversion renders D-carnosine completely resistant to hydrolysis by serum carnosinases (CN1 and CN2), the primary metabolic clearance pathway that severely limits the therapeutic utility of L-carnosine in vivo [1][2]. While L-carnosine exhibits a serum half-life of only 1.43 hours in rats following oral administration, D-carnosine demonstrates a prolonged half-life of 3.37 hours under identical conditions [2]. The compound retains near-identical intrinsic bioactivity to L-carnosine—including reactive carbonyl species (RCS) quenching and metal chelation capacity—while offering a distinct stereoselective profile that enables differential applications in analytical method development, pharmacokinetic studies, and stability-demanding in vivo models [1][3].

D-Carnosine (CAS 5853-00-9): Why L-Carnosine or β-Alanine Cannot Substitute in Stability-Critical Experimental Designs


Generic substitution of D-carnosine with L-carnosine, β-alanine, anserine, or homocarnosine in research or industrial applications fails due to fundamental, quantifiable differences in metabolic stability, transport kinetics, and stereoselective molecular recognition. L-Carnosine is rapidly hydrolyzed by serum carnosinases—enzymes that exhibit up to 10-fold higher activity in humans compared to rodents [1]—with an oral bioavailability of less than 5% and a plasma half-life of approximately 1.4 hours in rats [2]. In contrast, D-carnosine is not a substrate for any known carnosinase, conferring complete resistance to enzymatic degradation in human plasma [1][3]. Furthermore, the two enantiomers exhibit diametrically opposed gastrointestinal absorption profiles: L-carnosine is actively transported by the hPepT1 transporter, whereas D-carnosine is scarcely transported, resulting in poor oral absorption that necessitates prodrug formulation strategies [3]. β-Alanine supplementation, while capable of increasing muscle L-carnosine content, cannot replicate D-carnosine's unique combination of RCS-quenching activity and carnosinase resistance, nor can it serve as a chiral probe in analytical separations [4]. Anserine and homocarnosine, though partially carnosinase-resistant, possess distinct RCS-quenching spectra and cannot substitute for D-carnosine in studies requiring the specific D-histidine stereocenter [5]. These differences preclude any assumption of functional equivalence between D-carnosine and its structural analogs.

D-Carnosine (CAS 5853-00-9): Quantified Differentiation Evidence Versus L-Carnosine and Structural Analogs


Complete Resistance to Serum Carnosinase Hydrolysis: D-Carnosine vs. L-Carnosine

D-Carnosine demonstrates complete resistance to hydrolysis by serum carnosinases (CN1 and CN2), the primary metabolic clearance enzymes for histidine-containing dipeptides. In direct comparative incubations with human plasma, L-carnosine undergoes rapid degradation (t₁/₂ < 30 minutes), whereas D-carnosine exhibits no detectable hydrolysis over the entire observation period [1][2]. This stereochemical modification—inversion of the histidine α-carbon from L- to D-configuration—sterically prevents carnosinase active-site access [1]. The practical consequence is a 2.4-fold prolongation of plasma half-life in rats following oral administration (3.37 hours for D-carnosine vs. 1.43 hours for L-carnosine) [3].

Peptide Stability Carnosinase Resistance Pharmacokinetics Metabolic Stability

Preserved Reactive Carbonyl Species (RCS) Quenching Activity: D-Carnosine Matches L-Carnosine Efficacy

Despite its resistance to enzymatic degradation, D-carnosine retains a quenching activity toward reactive carbonyl species (RCS) that is nearly identical to that of L-carnosine. Comparative HPLC-based competitive analyses demonstrate that both enantiomers exhibit indistinguishable reactivity toward 4-hydroxy-trans-2-nonenal (HNE), the primary cytotoxic RCS generated by lipid peroxidation [1][2]. The quenching mechanism—involving the primary amino group of the β-alanine moiety—is stereochemically independent, as the reactive nucleophile is located distal to the chiral center [1]. Aryl derivatives of D-carnosine have been shown to possess quenching activity up to threefold greater than the parent D-carnosine, confirming that the D-configuration does not impair—and may be exploited to enhance—RCS sequestration capacity [2].

Carbonyl Stress RCS Quenching Antioxidant Activity Lipid Peroxidation

Differential Oral Bioavailability and Prodrug Enhancement: D-Carnosine vs. L-Carnosine Absorption

D-Carnosine exhibits markedly different gastrointestinal absorption kinetics compared to L-carnosine due to stereoselective recognition by the proton-coupled oligopeptide transporter hPepT1. L-Carnosine is actively transported by hPepT1, whereas D-carnosine is scarcely transported, resulting in poor oral bioavailability [1][2]. In rats, oral administration of equimolar doses (75 mg/kg each) yields a Cmax of 1,914 ng/mL for D-carnosine versus 5,344 ng/mL for L-carnosine—a 2.8-fold difference [2]. However, lipophilic prodrug derivatization (octyl ester) increases D-carnosine oral bioavailability by 2.6-fold relative to the parent compound, enabling oral dosing strategies that circumvent the hPepT1 transport barrier while preserving carnosinase resistance [1]. The AUC(0–∞) for oral D-carnosine (6,321 ng·h/mL) exceeds that of L-carnosine (5,306 ng·h/mL) due to the prolonged elimination half-life [2].

Oral Bioavailability PEPT1 Transporter Prodrug Design ADME

Stereoselective Copper(II) Complexation: D-Carnosine vs. L-Carnosine in Metal Chelation Studies

D-Carnosine exhibits pronounced stereoselectivity in copper(II) complexation when conjugated to carbohydrate moieties, a finding with implications for targeted drug delivery and metal chelation therapy. Potentiometric and calorimetric measurements of D-trehalose-D-carnosine versus D-trehalose-L-carnosine copper(II) dimers reveal a stability constant difference (logβ_L – logβ_D) of 3.6 log units, corresponding to an approximately 4000-fold difference in complex stability favoring the L-conjugate [1][2]. Free-energy calculations attribute this 5 kcal·mol⁻¹ energetic advantage to more favorable intramolecular hydrogen bonding and CH–π interactions between the imidazole ring and glucose moieties in the L-dimer [1]. Notably, unmodified D-carnosine and L-carnosine exhibit similar copper(II) binding stoichiometry and affinity at physiological pH; the stereoselectivity emerges only in the context of glycoconjugation [2].

Metal Chelation Copper Complexes Stereoselectivity Coordination Chemistry

Analytical Enantioseparation Parameters: Validated HPLC Methods for D/L-Carnosine Discrimination

Two validated chiral HPLC methods enable baseline separation of D-carnosine from L-carnosine, providing essential analytical tools for purity verification, pharmacokinetic studies, and counterfeit detection in dietary supplements. Using a chiral ligand-exchange stationary phase based on N,S-dioctyl-D-penicillamine with 1.5 mM CuSO₄ mobile phase at 1.0 mL/min and 25°C, separation and resolution factors of 3.37 and 12.34, respectively, are achieved [1][2]. This method, however, is incompatible with mass spectrometry due to the copper-containing eluent. An MS-compatible alternative using a teicoplanin-based chiral stationary phase with water/methanol (60:40, pH 3.1) at 1.0 mL/min and 25°C yields separation and resolution factors of 2.60 and 4.16, respectively [1]. For plasma pharmacokinetic applications, a pre-column derivatization method with o-phthaldialdehyde and N-acetyl-L-cysteine achieves LLOQ values of 40 ng/mL for both enantiomers with inter-day precision <12% RSD [3].

Chiral Chromatography HPLC Method Enantioseparation Quality Control

D-Carnosine (CAS 5853-00-9): Primary Research and Industrial Application Scenarios Supported by Quantitative Evidence


In Vivo Neuroprotection and Ischemic Stroke Studies Requiring Metabolic Stability

D-Carnosine is indicated for preclinical neuroprotection studies in species with high endogenous carnosinase activity, particularly when intravenous administration is employed. Comparative mouse stroke model data demonstrate that D-carnosine and L-carnosine exhibit equivalent efficacy against focal cerebral ischemia when dosed intravenously, with both enantiomers protecting primary neurons against excitotoxicity and free radical accumulation [1]. However, given that human serum carnosinase levels are up to 10-fold higher than rodent levels, D-carnosine's complete resistance to enzymatic degradation positions it as the more translationally relevant enantiomer for studies intended to inform human therapeutic development [1]. This application scenario assumes intravenous or intraperitoneal dosing, as oral bioavailability limitations would confound interpretation.

Prodrug Development and Oral Formulation Optimization Targeting Carbonyl Stress Disorders

D-Carnosine serves as a validated scaffold for lipophilic prodrug design aimed at achieving oral bioavailability in carbonyl stress-related pathologies (e.g., diabetic complications, atherosclerosis). The parent compound's poor oral absorption (Cmax 2.8-fold lower than L-carnosine) is addressable through ester prodrug strategies; octyl ester derivatization increases oral bioavailability 2.6-fold relative to D-carnosine [1]. In Zucker fa/fa obese rats, the D-carnosine octyl ester prodrug at 3–30 mg/kg/day (D-carnosine equivalent) attenuates hypertension, dyslipidemia, renal dysfunction, and protein carbonylation [1]. This evidence supports procurement of D-carnosine as a synthetic intermediate for prodrug synthesis programs focused on metabolically stable carbonyl quenchers.

Chiral Analytical Reference Standard for Enantiomeric Purity Verification in Dietary Supplements and Pharmaceuticals

D-Carnosine is essential as a certified reference standard for chiral HPLC method development and validation in quality control laboratories. Validated methods using penicillamine-based (Rs = 12.34) or teicoplanin-based (Rs = 4.16) chiral stationary phases provide baseline enantioseparation suitable for detecting L-carnosine adulteration or enantiomeric impurity in commercial preparations [1][2]. Given the growing regulatory scrutiny of stereochemical purity in nutraceuticals and the absence of D-carnosine in natural sources, its procurement as a high-purity analytical standard (≥98% enantiomeric excess) is required for method calibration, system suitability testing, and batch release analysis [2].

Stereoselective Metal Chelation and Coordination Chemistry Studies with Carbohydrate Conjugates

D-Carnosine is a critical reagent for investigating stereoselective metal coordination phenomena in carbohydrate-conjugated peptide systems. The 3.6 log-unit difference in copper(II) complex stability between D-trehalose-L-carnosine and D-trehalose-D-carnosine (logβ_L – logβ_D = 3.6; ΔΔG = 5 kcal·mol⁻¹) establishes D-carnosine as a stereochemical probe for elucidating noncovalent interaction networks governing metallopeptide assembly [1][2]. Researchers in bioinorganic chemistry, metallodrug design, and chiral recognition studies should procure D-carnosine specifically when experimental designs require the D-configuration trehalose conjugate as a comparator to the naturally preferred L-configuration complex.

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